molecular formula C24H23N3O3 B15084944 N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide CAS No. 767302-84-1

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide

Cat. No.: B15084944
CAS No.: 767302-84-1
M. Wt: 401.5 g/mol
InChI Key: IMEDDZCAURGPBN-CVKSISIWSA-N
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Description

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the reaction of a benzylidene derivative with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an ethanol solvent at room temperature to form the hydrazone intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its benzylidene and hydrazino moieties contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

CAS No.

767302-84-1

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

3-methyl-N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-18-7-5-11-21(13-18)24(29)25-16-23(28)27-26-15-20-10-6-12-22(14-20)30-17-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+

InChI Key

IMEDDZCAURGPBN-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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